Ethyl 5-bromo-2,3-difluorophenylacetate
Description
Ethyl 5-bromo-2,3-difluorophenylacetate is a halogenated aromatic ester with a molecular formula of C₁₀H₉BrF₂O₂. It features a phenylacetate backbone substituted with bromine at the 5-position and fluorine atoms at the 2- and 3-positions of the aromatic ring. This compound is part of a broader class of halogenated esters used in pharmaceutical and agrochemical synthesis, where halogen substituents modulate electronic properties, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2,3-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUCCGQSCSYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Key structural analogs include:
Ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate (C₁₀H₉BrF₂O₃): Replaces the phenylacetate group with a phenoxy-acetate linkage, introducing an ether oxygen that increases polarity and hydrogen-bonding capacity.
Ethyl 2,4,5-trifluorobenzoylacetate (C₁₁H₉F₃O₃): Features a trifluorinated benzoyl group, which may alter steric hindrance and acidity relative to the difluoro analog.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be drawn:
- Molecular Weight : Bromine increases molecular weight (e.g., 277.08 g/mol for the main compound vs. 222.14 g/mol for Ethyl 2,3,4,5-tetrafluorobenzoate), impacting density and crystallinity.
- Lipophilicity: Bromine and fluorine substituents enhance lipophilicity (logP), favoring membrane permeability in drug design. The phenoxy derivative’s ether oxygen may reduce this effect.
Data Table: Key Attributes of Ethyl 5-bromo-2,3-difluorophenylacetate and Analogs
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₀H₉BrF₂O₂ | Br (5), F (2,3) | 277.08 | Drug intermediates |
| Ethyl 2,3,4,5-tetrafluorobenzoate | C₉H₆F₄O₂ | F (2,3,4,5) | 222.14 | Agrochemicals |
| Ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate | C₁₀H₉BrF₂O₃ | Br (5), F (2,3), O-linkage | 295.08 | Polymer additives |
| Ethyl 2,4,5-trifluorobenzoylacetate | C₁₁H₉F₃O₃ | F (2,4,5) | 246.19 | Specialty chemical synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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